molecular formula C8H9F2N3O4 B2453408 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946813-62-2

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2453408
CAS No.: 1946813-62-2
M. Wt: 249.174
InChI Key: NHIBRPRWBLLOGA-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Nitration: The nitro group is typically introduced through nitration reactions using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the pyrazole derivative with a suitable carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under appropriate conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the agrochemical industry, this compound may be used in the development of new pesticides or herbicides. Its structural features can be optimized to improve efficacy and reduce environmental impact.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid is unique due to the combination of its difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability, while the nitro group can participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-4(8(14)15)3-12-6(7(9)10)5(2-11-12)13(16)17/h2,4,7H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIBRPRWBLLOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=C(C=N1)[N+](=O)[O-])C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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